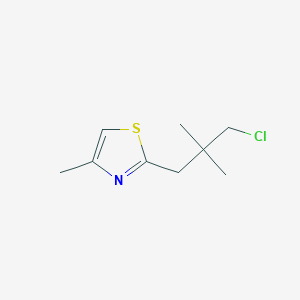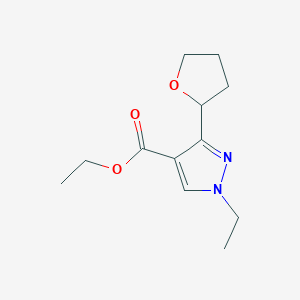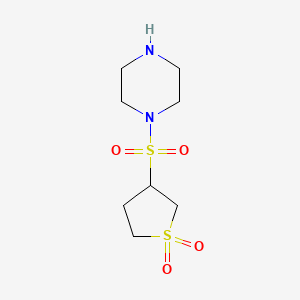
Sodium 6-amino-5-nitropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-amino-5-nitropyridine-3-carboxylate is a chemical compound with the molecular formula C₆H₄N₃NaO₄ It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-amino-5-nitropyridine-3-carboxylate typically involves the nitration of pyridine derivatives followed by amination and carboxylation reactions. One common method involves the nitration of 3-nitropyridine, which is then subjected to amination to introduce the amino group at the 6-position. The carboxylation step introduces the carboxylate group at the 3-position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 6-amino-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 6-amino-5-aminopyridine-3-carboxylate, while substitution reactions can introduce various functional groups at different positions on the pyridine ring .
Wissenschaftliche Forschungsanwendungen
Sodium 6-amino-5-nitropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays and as a precursor for biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 6-amino-5-nitropyridine-3-carboxylate involves its interaction with specific molecular targets. The amino and nitro groups on the pyridine ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylate group can form ionic bonds with metal ions, affecting the compound’s solubility and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-5-nitropyridine-3-carboxylic acid: Similar structure but lacks the sodium ion.
5-Nitropyridine-2-carboxylic acid: Different position of the nitro and carboxylate groups.
3-Amino-2-nitropyridine: Similar functional groups but different positions on the pyridine ring.
Uniqueness
Sodium 6-amino-5-nitropyridine-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of the sodium ion enhances its solubility in water, making it more suitable for certain applications compared to its analogs .
Eigenschaften
Molekularformel |
C6H4N3NaO4 |
|---|---|
Molekulargewicht |
205.10 g/mol |
IUPAC-Name |
sodium;6-amino-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C6H5N3O4.Na/c7-5-4(9(12)13)1-3(2-8-5)6(10)11;/h1-2H,(H2,7,8)(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
ZDTZNOITHMCEKY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)

![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)
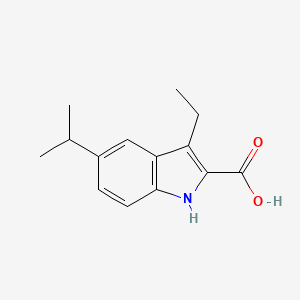
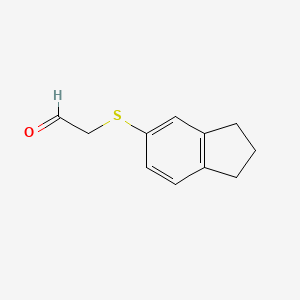
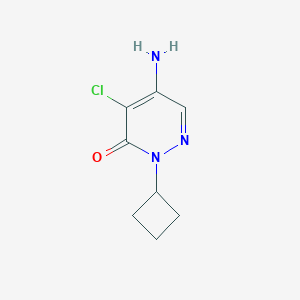

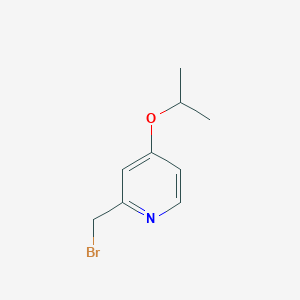

![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)
